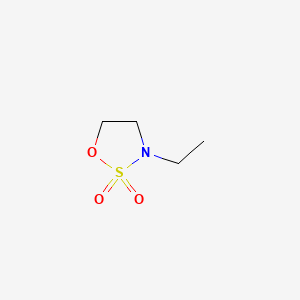
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a useful research compound. Its molecular formula is C4H9NO3S and its molecular weight is 151.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique oxathiazolidine ring structure, which contributes to its biological activity. The presence of the ethyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against a range of microbial strains. In vitro studies suggest it inhibits bacterial growth by disrupting cell wall synthesis.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines. It appears to induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.
Proposed Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at certain receptors involved in neurotransmission or cell growth regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter levels |
Detailed Research Findings
- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect. A comparative study showed that it was more effective than traditional chemotherapeutics at similar concentrations without significant toxicity to normal cells .
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. It was found to reduce markers of apoptosis in cultured neurons exposed to neurotoxic agents .
特性
IUPAC Name |
3-ethyloxathiazolidine 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-2-5-3-4-8-9(5,6)7/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWOPFLCVFGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOS1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














